2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester
Description
2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative featuring a thiazole core substituted with a cyclohexenyl group at position 2 and a pinacol-protected boronate at position 3. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical and materials science . The pinacol ester moiety enhances stability under aqueous and aerobic conditions, making it suitable for diverse synthetic workflows . Its cyclohexenyl substituent introduces steric and electronic effects that influence reactivity and selectivity in coupling reactions, distinguishing it from simpler thiazole-based boronic esters .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h8,10H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALUVUZOBZAGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound and facilitate its use in further reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents such as ethanol or water.
Protodeboronation: Radical initiators and solvents like methanol.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Protodeboronation: The major products are the corresponding hydrocarbons after the removal of the boronic ester group.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is part of a broader family of thiazole-5-boronic acid pinacol esters with varying substituents at position 2. Key analogs and their properties are summarized below:
Stability and Reactivity
- Stability : The thiazole core confers greater hydrolytic stability compared to imidazole analogs, as demonstrated by crystallographic studies . The pinacol ester group further stabilizes the boron center, enabling storage under ambient conditions without significant degradation .
- Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl in pyrazole analogs) accelerate cross-coupling rates, while bulky substituents like cyclohexenyl or tetrahydrofuran-3-yl may slow reaction kinetics due to steric hindrance .
Research Findings and Industrial Relevance
- Stability Under Aqueous Conditions : Thiazole-5-boronic acid pinacol esters retain integrity in aqueous Suzuki reactions, unlike imidazole analogs prone to ring-opening .
- Purity and Scalability : High-purity grades (NLT 97–98%) are commercially available for analogs like 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester, underscoring their industrial viability .
- Cost and Accessibility : Ethoxy and isopropoxy derivatives are lower-cost options (e.g., ~$240–292/g), while specialized analogs like tetrahydrofuran-3-yl command premium pricing due to complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
